sGC Inhibitory Potency: Head-to-Head Comparison with NS-2028
The target compound (referred to as Compound C in the NS-2028 analogue series) was directly compared with NS-2028 in a standardized sGC activity assay. Compound C was 'as effective and potent as NS-2028', indicating that substituting the Br atom at position 8 of NS-2028 with a bulkier m-trifluoromethylphenyl group does not compromise sGC inhibition [1]. The reference inhibitor NS-2028 exhibits IC50 values of 30 nM for basal sGC activity, 200 nM for NO-stimulated activity, and 17 nM for S-nitrosoglutathione-enhanced activity in mouse cerebellum homogenates .
| Evidence Dimension | sGC inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Equipotent to NS-2028 (exact IC50 not reported in the poster; qualitative statement of 'as effective and potent') [1] |
| Comparator Or Baseline | NS-2028 (CAS 204326-43-2): IC50 30 nM (basal), 200 nM (NO-stimulated), 17 nM (S-nitrosoglutathione-enhanced) |
| Quantified Difference | No significant difference (equipotent by direct comparison in the same assay system) [1] |
| Conditions | Recombinant or purified sGC enzyme assay; mouse cerebellum homogenate (for NS-2028 IC50 values) |
Why This Matters
Researchers requiring an sGC inhibitor with NS-2028-like potency but with a distinct substitution pattern for SAR studies or patent circumvention can select this compound with confidence that target engagement is preserved.
- [1] Pyriochou A, Giannis A, Papapetropoulos A. Synthesis and characterization of NS-2028 analogues. BMC Pharmacol. 2009;9(Suppl 1):P55. doi:10.1186/1471-2210-9-S1-P55 View Source
